molecular formula C16H24BNO5 B12073021 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12073021
M. Wt: 321.2 g/mol
InChI Key: MMQUYIIWNMWJOD-UHFFFAOYSA-N
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Description

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with a complex structure that includes a dioxaborolane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-3-nitrophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the isobutoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products may include various oxidized forms of the nitrophenyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the dioxaborolane ring can act as a Lewis acid, facilitating catalytic processes. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isobutoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
  • 2-(4-Isobutoxy-3-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Uniqueness

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a nitrophenyl group. This structure imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes sets it apart from similar compounds.

Biological Activity

2-(4-Isobutoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1415309-96-4) is a synthetic organic compound notable for its unique structural features, including a dioxaborolane ring and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₆H₂₄BNO₅
  • Molecular Weight : 321.18 g/mol
  • Structure : The compound contains a dioxaborolane core which is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form an amine, which may interact with various biological targets.
  • Boronic Ester Reactivity : The boronic ester group can form covalent bonds with diols and other nucleophiles, facilitating bioconjugation and molecular recognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to this compound possess anti-tumor properties against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against breast cancer and leukemia cell lines through inhibition of critical signaling pathways such as c-Myc and histone acetylation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • CREBBP/EP300 Bromodomain Inhibition : Research indicates that related compounds can selectively inhibit the CREBBP/EP300 bromodomains, leading to reduced acetylation of histones and other proteins involved in transcriptional regulation .

Case Studies

  • Study on Antitumor Effects :
    • A study published in Nature highlighted the efficacy of similar dioxaborolane compounds in reducing tumor growth in xenograft models by targeting HIF-1α stabilization pathways under hypoxic conditions .
  • Mechanistic Insights :
    • Another investigation focused on the binding interactions of dioxaborolane derivatives with CREBBP bromodomains using NMR spectroscopy. This study elucidated the structural features contributing to their selective binding and inhibitory effects .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to structurally related compounds.

Compound NameMolecular FormulaAntitumor ActivityEnzyme Inhibition
This compoundC₁₆H₂₄BNO₅Yes (breast cancer)CREBBP/EP300
4-Isobutyl-3-nitrophenylboronic acidC₁₃H₁₈BNO₄ModerateYes (less selective)
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₂H₁₅BClNOYes (lung cancer)CREBBP/EP300

Properties

Molecular Formula

C16H24BNO5

Molecular Weight

321.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylpropoxy)-3-nitrophenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BNO5/c1-11(2)10-21-14-8-7-12(9-13(14)18(19)20)17-22-15(3,4)16(5,6)23-17/h7-9,11H,10H2,1-6H3

InChI Key

MMQUYIIWNMWJOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)[N+](=O)[O-]

Origin of Product

United States

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